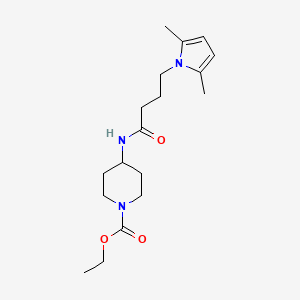

ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate is a complex organic compound that features a pyrrole ring, a piperidine ring, and an ester functional group

Mécanisme D'action

Target of Action

Similar compounds have been found to targetDHFR and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and growth, making them potential targets for therapeutic interventions.

Mode of Action

It has been observed that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may interact with its targets to modulate cellular metabolism and energy production.

Biochemical Pathways

The compound appears to affect the biochemical pathways related to cell growth and energy metabolism . By suppressing cell growth and increasing glucose uptake and ATP production, the compound could potentially alter the balance of these pathways, leading to increased production of monoclonal antibodies.

Result of Action

The compound has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes and proteins. For instance, it has been found to inhibit enoyl ACP reductase and DHFR enzymes . These interactions play a crucial role in its antibacterial activity .

Cellular Effects

Ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate has shown to influence cell function. In a study, it was found to improve monoclonal antibody production in Chinese hamster ovary cells . It increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. The molecular docking investigation revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Temporal Effects in Laboratory Settings

Its impact on cellular function, such as improving monoclonal antibody production, suggests potential long-term effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with appropriate reagents.

Attachment of the Butanamido Group: The butanamido group is introduced through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the intermediate product from the previous step.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the amide or ester functional groups, potentially converting them to amines or alcohols, respectively.

Substitution: The compound can participate in substitution reactions, especially at the pyrrole ring, where electrophilic substitution is common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction could produce piperidine-1-carboxamides.

Applications De Recherche Scientifique

Ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: This compound shares the pyrrole ring but differs in the presence of a benzaldehyde group instead of the piperidine and ester functionalities.

2,5-Dimethylpyrrole: A simpler compound that forms the core structure of the target compound.

Piperidine-1-carboxylate Derivatives: These compounds share the piperidine ring and ester group but may have different substituents.

Uniqueness

Ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate is unique due to its combination of a pyrrole ring, a piperidine ring, and an ester group, which confer distinct chemical and biological properties

Activité Biologique

Ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C18H29N3O3

- CAS Number : 1251633-88-1

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways and molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (enoyl ACP reductase), which are critical in folate metabolism and fatty acid biosynthesis respectively.

- Cellular Effects : Research indicates that this compound enhances monoclonal antibody production in Chinese hamster ovary (CHO) cells. This suggests that it may influence cellular metabolism and growth pathways, particularly in biopharmaceutical applications.

| Property | Description |

|---|---|

| Enzyme Targets | DHFR, enoyl ACP reductase |

| Cell Type | Chinese hamster ovary (CHO) cells |

| Biological Effects | Increased monoclonal antibody production |

| Binding Interactions | Interacts with active sites of target enzymes |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Enzyme Inhibition

A study highlighted the compound's ability to inhibit DHFR, a crucial enzyme in nucleotide synthesis. This inhibition can potentially lead to antiproliferative effects in rapidly dividing cells, making it a candidate for further investigation in cancer therapy.

Study 2: Monoclonal Antibody Production

In laboratory settings, the compound was shown to significantly enhance the yield of monoclonal antibodies produced by CHO cells. The mechanism appears to involve increased ATP production and glucose uptake during cell culture processes, indicating a potential role in optimizing bioprocesses for therapeutic antibody production.

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound is limited, its structural similarities with known pharmacological agents suggest favorable absorption and distribution characteristics. Further studies are necessary to establish its safety profile and potential side effects.

Propriétés

IUPAC Name |

ethyl 4-[4-(2,5-dimethylpyrrol-1-yl)butanoylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O3/c1-4-24-18(23)20-12-9-16(10-13-20)19-17(22)6-5-11-21-14(2)7-8-15(21)3/h7-8,16H,4-6,9-13H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNWFEAAXMLNCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CCCN2C(=CC=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.